The (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine Scaffold: Identifiers, Asymmetric Synthesis, and Role in TRPV1 Antagonist SAR
The (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine Scaffold: Identifiers, Asymmetric Synthesis, and Role in TRPV1 Antagonist SAR
Executive Summary
In the landscape of modern drug discovery, rigid chiral building blocks are paramount for locking pharmacophores into bioactive conformations. (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine (CAS: 808756-82-3) is a highly specialized chiral primary amine. While its enantiomer, the (1R)-isomer, serves as the critical core for the potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist ABT-102 developed by Abbott Laboratories[1], the (1S)-isomer is equally vital in preclinical development. It functions as a negative control and stereospecific probe in Structure-Activity Relationship (SAR) studies, validating the precise spatial requirements of the TRPV1 binding pocket.
This technical whitepaper provides an authoritative guide on the chemical identifiers, mechanistic utility, and self-validating asymmetric synthesis protocols for the (1S)-5-tert-butylindan-1-amine scaffold.
Chemical Identity & Structural Descriptors
Accurate identification is the first step in maintaining scientific integrity during procurement and synthesis. The compound features a rigid indane ring substituted with a bulky tert-butyl group at the 5-position, which provides significant lipophilicity and steric bulk, while the chiral amine at the 1-position serves as the primary vector for urea or amide coupling.
Table 1: Core Chemical Identifiers
| Descriptor | Value |
| IUPAC Name | (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine |
| Common Synonyms | (S)-5-tert-butylindan-1-amine; (1S)-5-tert-butylindan-1-ylamine |
| CAS Registry Number | 808756-82-3[2] |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol [3] |
| Stereochemistry | (1S)-configuration (>99% enantiomeric excess in pharmaceutical grade) |
Mechanistic Role in Drug Discovery: The TRPV1 SAR Paradigm
The TRPV1 receptor is a non-selective cation channel involved in the detection of noxious heat and pain. Antagonizing this receptor is a major therapeutic strategy for chronic and inflammatory pain. During the optimization of indazole-based ureas, researchers discovered that replacing flexible benzyl groups with a rigid indane moiety drastically improved both in vitro potency and pharmacokinetic profiles[4].
The Causality of Stereospecificity
The binding pocket of the TRPV1 receptor exhibits profound enantioselectivity. When the racemic 5-tert-butylindan-1-amine is coupled to an indazole core, the resulting mixture shows moderate activity. However, chiral resolution reveals a stark divergence:
-
The (1R)-Enantiomer (Eutomer): Perfectly aligns the bulky tert-butyl group with a deep hydrophobic sub-pocket in the TRPV1 receptor, yielding ABT-102, a clinical candidate with exceptional analgesic efficacy[5].
-
The (1S)-Enantiomer (Distomer, CAS 808756-82-3): Projects the indane core in a vector that causes severe steric clashes with the receptor's transmembrane helices, rendering it virtually inactive.
Synthesizing and testing the (1S)-enantiomer is a mandatory self-validating step in SAR to prove that the biological activity is driven by specific target engagement rather than non-specific lipophilic partitioning.
Workflow demonstrating the SAR-driven enantiomeric resolution of 5-tert-butylindan-1-amine.
Asymmetric Synthesis & Chiral Resolution Workflows
While preparative chiral HPLC can separate racemic mixtures, a scalable, de novo asymmetric synthesis is required for multi-kilogram production[1]. The most robust and self-validating methodology utilizes Ellman’s chiral auxiliary (tert-butanesulfinamide) to induce diastereoselective reduction. To obtain the (1S)-amine, the (R)-tert-butanesulfinamide auxiliary is typically employed (or vice versa depending on the specific hydride source).
Experimental Protocol: Diastereoselective Reductive Amination
Rationale & Causality: Ketones like 5-tert-butylindan-1-one are sterically hindered and electronically deactivated compared to aldehydes. Standard condensation conditions fail. We utilize Titanium(IV) ethoxide (
Step 1: Formation of the Chiral N-Sulfinyl Imine
-
Charge: To a reactor under inert nitrogen, add 5-tert-butylindan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Activation: Dropwise add
(2.0 eq) at room temperature. -
Reaction: Heat the mixture to 60°C for 12 hours.
-
Workup: Quench with brine to precipitate titanium dioxide (
). Filter through a Celite pad. The resulting filtrate contains the chiral N-sulfinyl imine.
Step 2: Diastereoselective Reduction
Self-Validating Principle: The bulky tert-butyl group of the sulfinamide auxiliary effectively shields one face of the planar imine. The choice of reducing agent dictates the stereochemical outcome.
-
Cooling: Cool the imine solution in THF to -40°C.
-
Reduction: Slowly add Sodium Borohydride (
) (3.0 eq) or L-Selectride to achieve the desired hydride attack trajectory. -
Validation Check: Isolate an aliquot and run chiral HPLC. A Diastereomeric Ratio (d.r.) of >95:5 is required before proceeding. If the d.r. is low, the final enantiomeric excess (e.e.) will be compromised.
Step 3: Auxiliary Cleavage
-
Hydrolysis: Treat the purified diastereomer with 4M HCl in Methanol at room temperature for 2 hours. Causality: Mild acidic conditions selectively cleave the N-S bond without causing
-mediated racemization at the benzylic position. -
Isolation: Basify the aqueous layer with NaOH to pH 10 and extract with methyl tert-butyl ether (MTBE).
-
Crystallization: Precipitate as the hydrochloride salt using HCl in isopropanol to upgrade the optical purity to >99% e.e.
Asymmetric synthesis of (1S)-5-tert-butylindan-1-amine via chiral auxiliary-induced reduction.
Analytical Characterization & Quality Control
To ensure the trustworthiness of the synthesized (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, a rigorous analytical framework must be applied.
Table 2: Quality Control Parameters
| Analytical Method | Target Specification | Causality / Rationale |
| Chiral HPLC | >99.0% e.e. | Ensures no trace of the (1R)-enantiomer remains, which would cause false positives in TRPV1 biological assays. |
| ¹H NMR (CDCl₃) | Absence of singlet at ~1.2 ppm | Confirms complete cleavage of the tert-butanesulfinamide auxiliary (which otherwise masks the indane's tert-butyl signal at ~1.3 ppm). |
| LC-MS (ESI+) | m/z 190.1 [M+H]⁺ | Verifies the exact mass and confirms the absence of over-reduced or dimeric side products. |
| Specific Rotation | Provides rapid, non-destructive confirmation of the (1S) absolute configuration prior to downstream coupling. |
References
-
Lukin, K., et al. "Development of a Large Scale Asymmetric Synthesis of Vanilloid Receptor (TRPV1) Antagonist ABT-102." Organic Process Research & Development, vol. 11, no. 3, 2007, pp. 578-584. ACS Publications.[Link]
-
Molaid. "(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-ylamine | 808756-82-3." Molaid Chemical Database. [Link]
-
PubMed. "3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist for pain management." Journal of Medicinal Chemistry, 2008.[Link]
Sources
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- 4. Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
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